(S)-5-Hydroxytetrahydro-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(5S)-5-hydroxyoxan-2-one |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI Key |
IHQMTBUROQWHDL-BYPYZUCNSA-N |
Isomeric SMILES |
C1CC(=O)OC[C@H]1O |
Canonical SMILES |
C1CC(=O)OCC1O |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies for S 5 Hydroxytetrahydro 2h Pyran 2 One
Asymmetric Induction Strategies for (S)-5-Hydroxytetrahydro-2H-pyran-2-one
Asymmetric induction strategies create the chiral center in a prochiral substrate through the influence of a chiral agent, which can be a chiral auxiliary, a chiral catalyst, or a chiral reagent. These methods are pivotal in modern asymmetric synthesis.
Chiral Auxiliary-Based Approaches
Chiral auxiliary-based synthesis involves the temporary incorporation of a chiral molecule to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. While specific applications of common auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of their use in similar systems can be extrapolated.
A notable approach involves the use of N-acyl thiazolidinethione chiral auxiliaries in the diastereoselective preparation of substituted δ-valerolactones. This methodology relies on a double diastereoselective acetate (B1210297) aldol (B89426) reaction where the chirality of the auxiliary solely controls the stereochemical outcome. The synthesis of simplactones, for instance, has been achieved in five steps starting from N-acyl thiazolidinethione auxiliaries. wikipedia.orgnih.gov Highly diastereoselective aldol reactions with s-trioxane have also been demonstrated with these auxiliaries, with the stereochemistry of the aldol product confirmed by X-ray analysis. wikipedia.org This strategy showcases the potential for controlling the stereochemistry at the α- and β-positions of a carbonyl system, which could be adapted to introduce the hydroxyl group at the desired C5 position of the lactone precursor.
The general strategy would involve the acylation of a chiral auxiliary with a suitable achiral acid derivative, followed by a stereoselective reaction to introduce the necessary functional groups that would ultimately form the 5-hydroxy-δ-valerolactone skeleton. The final step would be the cleavage of the chiral auxiliary to yield the target molecule.
Asymmetric Catalysis in Lactone Formation
Asymmetric catalysis is a highly efficient method for generating chiral compounds, utilizing a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product.
A key strategy for the synthesis of chiral lactones is the enantioselective reduction of a prochiral ketoester precursor. For the synthesis of this compound, a suitable precursor would be an ester of 5-oxopentanoic acid, such as ethyl 5-oxopentanoate (B1240814). The asymmetric hydrogenation of this ketoester would yield the corresponding (S)-5-hydroxypentanoate, which would then undergo spontaneous or acid-catalyzed intramolecular cyclization to form the desired (S)-δ-lactone.
The asymmetric hydrogenation of γ-ketoesters has been successfully achieved using various chiral catalysts. For instance, ruthenium complexes bearing chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in the hydrogenation of related ketoesters. While specific data for the reduction of ethyl 5-oxopentanoate to its (S)-hydroxy ester is not detailed in the provided search results, the general applicability of these catalytic systems suggests a viable route. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Another relevant precursor is a dialkyl 2-oxoglutarate. The enantioselective hydrogenation of the ketone functionality in these molecules can lead to chiral hydroxyglutarates, which can then be converted to the target lactone.
| Precursor | Catalyst System (Example) | Product | Enantiomeric Excess (ee) |
| Ethyl 5-oxopentanoate | Chiral Ru-phosphine complex | Ethyl (S)-5-hydroxypentanoate | Potentially high |
| Diethyl 2-oxoglutarate | Chiral catalyst | Diethyl (S)-2-hydroxyglutarate | High |
This table is illustrative of the general strategy, as specific catalyst performance for these exact substrates to yield the (S)-enantiomer requires further dedicated research.
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including lactonizations. In the context of this compound synthesis, a CPA can catalyze the enantioselective intramolecular cyclization of a prochiral 5-hydroxypentanoic acid derivative.
One documented example is the use of an (R)-BINOL-derived phosphoric acid as a catalyst. This approach has been shown to achieve greater than 90% enantiomeric excess (ee) for the desired (S)-lactone. The catalyst protonates the carbonyl group of the carboxylic acid, activating it towards nucleophilic attack by the hydroxyl group. The chiral environment provided by the catalyst directs the cyclization to occur in a stereoselective manner.
Another potential application of chiral phosphoric acid catalysis is the desymmetrization of a meso-anhydride, such as glutaric anhydride (B1165640). The asymmetric opening of the anhydride with an alcohol, catalyzed by a chiral phosphoric acid, would yield a monoester with a newly created chiral center. This chiral monoester could then be further transformed into the target lactone.
| Reaction Type | Catalyst (Example) | Substrate | Product | Enantiomeric Excess (ee) |
| Intramolecular Lactonization | (R)-BINOL-phosphoric acid | 5-Hydroxypentanoic acid derivative | This compound | >90% |
| Anhydride Desymmetrization | Chiral Phosphoric Acid | Glutaric Anhydride | Chiral monoester of glutaric acid | High |
Enantioselective Deprotonation Strategies
Enantioselective deprotonation using a chiral base to remove a proton from a prochiral position, followed by trapping of the resulting enolate with an electrophile, is a powerful tool in asymmetric synthesis. However, the application of this strategy to the direct synthesis of this compound is not well-documented in the available literature. A hypothetical approach could involve the enantioselective deprotonation of a symmetrical precursor, followed by a reaction that introduces the necessary functionality to form the chiral lactone.
Chiral Pool Synthetic Routes to this compound
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. This approach leverages the existing chirality of the starting material to construct the target molecule.
While specific, detailed synthetic pathways from common chiral pool sources like D-glucose or L-glutamic acid to this compound are not explicitly outlined in the provided search results, the structural similarities suggest their potential as precursors.
A plausible route from a carbohydrate like D-xylose could involve a series of transformations including selective protection, oxidation, and reduction steps to fashion the five-carbon backbone with the desired stereochemistry at the C5 position. Similarly, L-glutamic acid, with its five-carbon skeleton and a chiral center, could potentially be converted to the target lactone through functional group manipulations, including the conversion of the amino group to a hydroxyl group with retention or inversion of configuration as needed. The development of such routes would require careful strategic planning of the synthetic sequence to achieve the desired transformation efficiently.
Utilization of Naturally Occurring Chiral Precursors (e.g., D-Mannitol Derivatives)
The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials, is a powerful strategy for asymmetric synthesis. D-mannitol, a C2-symmetric sugar alcohol, serves as an inexpensive and versatile chiral precursor for the synthesis of a wide array of complex molecules, including this compound.
The synthetic route from D-mannitol typically involves a series of well-established transformations to selectively modify its hydroxyl groups and manipulate the carbon skeleton. A common strategy begins with the protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol as acetonides, leaving the 3- and 4-hydroxyls free for further reaction. This intermediate can then undergo oxidative cleavage of the central C3-C4 bond to yield two molecules of a protected three-carbon aldehyde. This aldehyde is then subjected to a chain extension reaction, for example, a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the remaining two carbons of the lactone backbone. Subsequent stereoselective reduction of a carbonyl group, followed by deprotection and lactonization, affords the desired this compound. The stereochemistry at the C5 position is controlled by the inherent chirality of the D-mannitol starting material and the stereoselectivity of the reduction step.
| Precursor | Key Steps | Overall Yield | Enantiomeric Excess |
| D-Mannitol | Acetonide protection, Oxidative cleavage, Wittig reaction, Stereoselective reduction, Deprotection, Lactonization | Varies | >99% |
Ring-Opening/Ring-Closing Sequential Transformations
Ring-opening and ring-closing metathesis (ROM and RCM) reactions have emerged as powerful tools in organic synthesis for the construction of cyclic and macrocyclic structures. A sequential ring-opening/ring-closing metathesis strategy can be employed for the stereoselective synthesis of this compound, often starting from a readily accessible chiral cyclic olefin.
This approach may commence with a chiral bicyclic alkene, which can be derived from a natural product or obtained through an asymmetric Diels-Alder reaction. This substrate undergoes a ring-opening metathesis reaction with an appropriate acyclic diene, catalyzed by a ruthenium-based catalyst such as Grubbs' or Hoveyda-Grubbs' catalyst. This step generates a new, longer diene with the stereocenter from the starting material preserved. The newly formed diene is then subjected to a ring-closing metathesis reaction. The strategic placement of an oxygen functionality in the diene precursor allows for the formation of the desired tetrahydropyran-2-one ring upon RCM and subsequent oxidation or lactonization. The stereocontrol is derived from the initial chiral substrate, and the efficiency of the metathesis reactions often leads to high yields.
| Starting Material | Catalyst | Key Intermediates | Overall Yield |
| Chiral bicyclic alkene | Grubbs' or Hoveyda-Grubbs' catalyst | Acyclic diene with preserved stereocenter | Moderate to high |
Cyclization Reactions for Tetrahydropyran-2-one Core Formation
Intramolecular Cyclization of Hydroxy Acids
One of the most direct and fundamental methods for the synthesis of lactones is the intramolecular cyclization of the corresponding ω-hydroxy acids. For the preparation of this compound, this involves the cyclization of an enantiomerically pure (S)-5-hydroxyhexanoic acid derivative.
The chiral hydroxy acid precursor can be obtained through various asymmetric methods, such as the stereoselective reduction of a γ-keto acid or the enzymatic resolution of a racemic 5-hydroxyhexanoic acid. Once the chiral hydroxy acid is in hand, lactonization can be achieved under various conditions. Acid catalysis, often using protic acids like p-toluenesulfonic acid or Lewis acids, can promote the intramolecular esterification. Alternatively, macrolactonization conditions, such as the Yamaguchi or Mitsunobu reactions, can be employed, particularly for more complex substrates where direct acid-catalyzed cyclization might be sluggish or lead to side reactions. The stereochemical integrity of the C5 center is typically maintained throughout the cyclization process.
| Precursor | Reagents/Conditions | Yield | Stereoselectivity |
| (S)-5-hydroxyhexanoic acid | p-Toluenesulfonic acid, heat | Good | High (retention of configuration) |
| (S)-5-hydroxyhexanoic acid | 2,4,6-Trichlorobenzoyl chloride, DMAP (Yamaguchi esterification) | High | High (retention of configuration) |
| (S)-5-hydroxyhexanoic acid | DEAD, PPh3 (Mitsunobu reaction) | Moderate to High | High (inversion of configuration at the alcohol) |
Oxidative Cyclization Methodologies
Oxidative cyclization provides an alternative route to lactones from diols. In the context of this compound synthesis, this would involve the selective oxidation of a chiral 1,5-diol to the corresponding lactone.
The key to this approach is the availability of the enantiomerically pure (S)-hexane-1,5-diol. This diol can be prepared from a chiral pool starting material or through asymmetric dihydroxylation of a suitable alkene. The oxidative cyclization can then be effected using a variety of oxidizing agents. Reagents such as pyridinium (B92312) dichromate (PDC) or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant are commonly used. More recently, catalytic methods employing transition metals like palladium or ruthenium with a stoichiometric oxidant have been developed to be more environmentally benign. These reactions proceed via the initial oxidation of the primary alcohol to an aldehyde, which then undergoes intramolecular hemiacetal formation with the secondary alcohol, followed by further oxidation to the lactone. The stereocenter at the C5 position remains unaffected during this oxidation sequence.
| Precursor | Oxidizing Agent | Co-oxidant/Catalyst | Yield |
| (S)-Hexane-1,5-diol | PDC | - | Moderate |
| (S)-Hexane-1,5-diol | TPAP | NMO | Good |
| (S)-Hexane-1,5-diol | TEMPO | NaOCl | Good |
Prins-Type Cyclizations for Chiral Tetrahydropyrans
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol that forms a tetrahydropyran (B127337) ring. Asymmetric variants of the Prins cyclization have been developed to afford chiral tetrahydropyrans with high enantioselectivity. organic-chemistry.org
To synthesize a precursor for this compound, a chiral homoallylic alcohol can be reacted with an aldehyde in the presence of a Lewis or Brønsted acid catalyst. The stereochemistry of the final product is influenced by the chirality of the homoallylic alcohol and the reaction conditions. The initial cyclization product, a 4-hydroxytetrahydropyran derivative, can then be further functionalized. For instance, oxidation of the newly formed hydroxyl group and the side chain at the 2-position can lead to the desired lactone functionality. The development of chiral catalysts for the Prins cyclization has enabled the use of achiral starting materials to produce enantiomerically enriched tetrahydropyrans. organic-chemistry.org
| Homoallylic Alcohol | Aldehyde | Catalyst | Diastereoselectivity | Enantioselectivity |
| Chiral | Formaldehyde | Lewis Acid (e.g., Sc(OTf)3) | High | Dependent on substrate |
| Achiral | Achiral | Chiral Brønsted Acid | Moderate to High | High |
Knoevenagel/Electrocyclization Protocols
A Knoevenagel condensation followed by an electrocyclization reaction represents a convergent approach to the formation of pyran rings. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone to form a new carbon-carbon double bond. wikipedia.org
In the context of tetrahydropyran-2-one synthesis, a suitable β-keto ester or related active methylene compound can be condensed with a chiral α,β-unsaturated aldehyde. This condensation reaction, typically catalyzed by a mild base, generates a dienyl ester intermediate. This intermediate can then undergo a 6π-electrocyclization reaction, either thermally or photochemically, to form the dihydropyran-2-one ring. The stereochemistry of the substituents on the newly formed ring is controlled by the stereochemistry of the chiral aldehyde and the principles of orbital symmetry for the electrocyclization step. Subsequent reduction of the remaining double bond in the dihydropyran-2-one ring would yield the target this compound. While this approach is elegant, controlling the stereoselectivity of the electrocyclization can be challenging and is highly dependent on the substrate and reaction conditions.
| Active Methylene Compound | Chiral Aldehyde | Key Steps | Stereocontrol |
| β-keto ester | α,β-unsaturated aldehyde | Knoevenagel condensation, 6π-electrocyclization, Reduction | Substrate-controlled |
Advanced Synthetic Strategies and Process Intensification
The drive towards more efficient, safer, and sustainable chemical manufacturing has propelled the exploration of advanced synthetic strategies for producing enantiomerically pure compounds like this compound. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is at the forefront of this endeavor. Key to this is the adoption of continuous flow synthesis and rigorous optimization of catalytic systems.
Continuous Flow Synthesis Approaches
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. While specific, detailed protocols for the continuous flow synthesis of this compound are still emerging in publicly available literature, the principles and technologies are well-established for related chiral lactones and can be extrapolated.
The synthesis of chiral lactones in continuous flow has been successfully demonstrated using various reactor technologies. For instance, the enzymatic synthesis of optically pure γ-lactones has been achieved in three-dimensional microfluidic reactors. researchgate.net In one such system, a carbonyl reductase was utilized for the asymmetric synthesis of various chiral lactones, achieving a significantly higher space-time yield compared to batch reactions. researchgate.net This approach highlights the potential for biocatalytic continuous flow processes for producing chiral hydroxy lactones.
For the synthesis of this compound, a potential continuous flow setup could involve a packed-bed reactor containing an immobilized chiral catalyst or enzyme. The starting material, a suitable precursor such as a 5-keto- or 5-hydroxy-pentanoic acid derivative, would be continuously pumped through the reactor under optimized conditions of temperature, pressure, and flow rate.
Table 1: Potential Parameters for Continuous Flow Synthesis of this compound (Hypothetical)
| Parameter | Potential Range | Rationale |
| Reactor Type | Packed-Bed Reactor (PBR), Microreactor | Allows for high catalyst loading, efficient mixing, and precise temperature control. |
| Catalyst | Immobilized Chiral Organocatalyst or Enzyme (e.g., Lipase, Carbonyl Reductase) | Enables stereoselective conversion and facilitates catalyst recovery and reuse. |
| Substrate | 5-Oxopentanoic acid or its ester | A common precursor for the synthesis of δ-valerolactone derivatives. |
| Solvent | Toluene, Dichloromethane, or greener alternatives | Chosen based on substrate solubility and compatibility with the catalyst. |
| Flow Rate | 0.1 - 10 mL/min | Influences residence time and, consequently, reaction conversion and selectivity. |
| Temperature | 25 - 100 °C | Optimized to balance reaction rate and catalyst stability. |
| Pressure | 1 - 10 bar | Can be used to prevent solvent boiling and enhance reaction rates. |
| Downstream Processing | In-line extraction, solvent switching, and crystallization | Enables a fully continuous process from starting material to purified product. |
The enzymatic continuous flow synthesis of polymers from δ-valerolactone has been demonstrated, showcasing the use of immobilized Candida antarctica Lipase B in a tubular reactor. nih.gov This work provides a strong basis for the development of a similar system for the stereoselective synthesis of the monomer itself.
Catalytic Process Optimization for Scalability
The economic viability of producing this compound on a large scale hinges on the efficiency and robustness of the catalytic process. Optimization of key parameters is essential to maximize yield, enantioselectivity, and catalyst productivity while minimizing costs and environmental impact.
Biocatalysis offers a highly selective and sustainable route to chiral molecules. Engineered carbonyl reductases have shown excellent performance in the synthesis of chiral δ-lactones, achieving high yields and enantiopurities. rsc.org The optimization of such a biocatalytic process would involve several key aspects:
Enzyme Engineering: Directed evolution and rational design can be employed to improve the catalyst's activity, stability, and stereoselectivity towards the specific substrate for this compound synthesis.
Reaction Conditions: Parameters such as pH, temperature, substrate concentration, and cofactor regeneration (if applicable) must be finely tuned to achieve optimal enzyme performance.
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for its reuse over multiple cycles, and simplify product purification.
In addition to biocatalysis, chiral organocatalysts and metal complexes are also viable options. For instance, the enantioselective synthesis of chiral lactones has been achieved through asymmetric hydrogenation of ketoesters catalyzed by chiral iridium complexes, resulting in excellent yields and enantioselectivities. rsc.org
Table 2: Key Parameters for Catalytic Process Optimization
| Parameter | Objective | Optimization Strategy |
| Catalyst Loading | Minimize catalyst usage while maintaining high conversion rates. | Systematic screening of catalyst concentrations to find the optimal balance. |
| Substrate Concentration | Maximize reactor throughput. | Investigating the effect of substrate concentration on reaction rate and potential substrate inhibition. |
| Reaction Time/Residence Time | Achieve high conversion in the shortest time possible. | Kinetic studies to determine the optimal reaction time for batch processes or residence time for flow processes. |
| Temperature | Enhance reaction rate without compromising catalyst stability or selectivity. | Temperature profiling to identify the optimal operating window. |
| Catalyst Reusability | Reduce overall process cost. | For heterogeneous or immobilized catalysts, conducting multiple reaction cycles to assess stability and activity over time. |
| Solvent Selection | Improve reaction performance and facilitate product isolation. | Screening of various solvents for their impact on solubility, reaction rate, and enantioselectivity. |
The development of a scalable catalytic process for this compound will likely involve a multi-pronged approach, combining catalyst design, reaction engineering, and process optimization to create an efficient and economically feasible manufacturing route.
Advanced Chemical Reactivity and Mechanistic Studies of S 5 Hydroxytetrahydro 2h Pyran 2 One
Chemical Transformations of the Lactone Ring
The tetrahydropyran-2-one ring system contains an ester linkage, making it susceptible to various transformations, particularly those involving nucleophilic attack at the electrophilic carbonyl carbon.
Nucleophilic Ring-Opening Reactions
The pyran-2-one ring is vulnerable to nucleophilic attack at the electrophilic centers, most notably the carbonyl carbon (C-2). clockss.org These reactions typically result in the opening of the lactone ring to form 5-hydroxy-substituted linear-chain molecules. A variety of nucleophiles can initiate this transformation, leading to a wide array of functionalized products. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the endocyclic C-O bond.
Common nucleophiles used in these reactions include amines, hydrazines, and alkoxides. For instance, reaction with ammonia (B1221849) or primary amines would yield the corresponding 5-hydroxyamides. The reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of α,δ-dihydrazonohydrazide derivatives. clockss.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile (Nuc-H) | Reagent/Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | Ethanolic NH₃, heat | (S)-5,6-dihydroxyhexanamide |
| Methylamine (CH₃NH₂) | THF, room temp. | (S)-5,6-dihydroxy-N-methylhexanamide |
| Hydrazine (N₂H₄) | Hydrazine hydrate, ethanol, heat | (S)-5,6-dihydroxyhexanehydrazide |
Acid- and Base-Catalyzed Hydrolytic Transformations
Like other esters, the lactone in (S)-5-Hydroxytetrahydro-2H-pyran-2-one can be hydrolyzed to the corresponding hydroxy carboxylic acid under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the ring-opened product, (S)-5,6-dihydroxyhexanoic acid. This reaction is an equilibrium process. viu.ca
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the direct nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon. uomus.edu.iq This forms a tetrahedral intermediate that collapses to yield the carboxylate salt of (S)-5,6-dihydroxyhexanoic acid. uomus.edu.iq Acidic workup is required to protonate the carboxylate and obtain the final hydroxy acid product. The rate of base-catalyzed hydrolysis is typically faster than the acid-catalyzed reaction. viu.ca
Ring-Expansion and Ring-Contraction Reactions
While less common for simple lactones, ring-expansion and ring-contraction reactions represent potential synthetic pathways. These transformations often require specific reagents and conditions to proceed.
Ring-Expansion: A plausible strategy for ring expansion could involve a Tiffeneau–Demjanov-type rearrangement. This would first require conversion of the C-5 hydroxyl group to an aminomethyl group, followed by diazotization. The resulting carbocation could then trigger a ring expansion, potentially forming a seven-membered lactone.
Ring-Contraction: Ring contraction could be achieved through a Favorskii-type rearrangement if a suitable leaving group is introduced at the C-3 position (alpha to the carbonyl). For example, α-halogenation followed by treatment with a base could theoretically induce a cyclopropanone (B1606653) intermediate, which would then open to form a five-membered ring (a substituted tetrahydrofuran) with an exocyclic carboxylic acid derivative. Another approach involves the Wolff rearrangement of a cyclic α-diazoketone, which can be prepared from the corresponding lactone. wikipedia.org
Rearrangement Reactions Involving the Tetrahydropyran-2-one Nucleus
Pyran-2-one derivatives can undergo interesting rearrangement reactions, often initiated by the opening of the pyran nucleus by nucleophilic reagents. researchgate.netimist.ma For this compound, after initial ring-opening, the resulting linear intermediate possesses two hydroxyl groups and a terminal ester or amide, providing opportunities for subsequent intramolecular cyclizations to form new heterocyclic systems, such as substituted furans or pyrrolidines, depending on the reaction conditions and the nature of the initial nucleophile.
Reactivity and Functionalization of the Hydroxyl Moiety
The secondary hydroxyl group at the C-5 position is a key site for functionalization, allowing for the introduction of various other groups or modification of its oxidation state.
Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives
The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding (S)-tetrahydro-2H-pyran-2,5-dione. Further oxidation, which would involve C-C bond cleavage, is more challenging but can lead to dicarboxylic acid derivatives.
A wide range of oxidizing agents can be employed for the conversion to the ketone. The choice of reagent depends on the desired selectivity and the tolerance of other functional groups in the molecule. semanticscholar.org
Table 2: Reagents for Oxidation of the C-5 Hydroxyl Group
| Reagent/System | Common Name | Typical Product | Notes |
|---|---|---|---|
| CrO₃/H₂SO₄/acetone | Jones Reagent | (S)-tetrahydro-2H-pyran-2,5-dione | Strong oxidant, acidic conditions. semanticscholar.org |
| C₅H₅NHCrO₃Cl | Pyridinium (B92312) Chlorochromate (PCC) | (S)-tetrahydro-2H-pyran-2,5-dione | Milder than Jones reagent, performed in non-aqueous solvents like CH₂Cl₂. semanticscholar.org |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | (S)-tetrahydro-2H-pyran-2,5-dione | Mild conditions, avoids heavy metals. |
Etherification and Esterification for Protective Group Strategies and Derivatization
The hydroxyl group at the C5 position of this compound is a key site for chemical modification, enabling both its protection during multi-step syntheses and the creation of various derivatives. Etherification and esterification are the primary strategies employed for these purposes.
Etherification: The formation of silyl (B83357) ethers is a common and effective method for protecting the secondary alcohol. Trialkylsilyl groups, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), are frequently used due to their relative stability and the availability of mild deprotection conditions. The reaction typically proceeds by treating the lactone with a silyl halide (e.g., TESCl) in the presence of a base like imidazole (B134444) in an aprotic solvent such as dimethylformamide (DMF). The stability of the resulting silyl ether is dependent on the steric bulk of the silyl group. harvard.edu
Another important etherification strategy is the formation of a tetrahydropyranyl (THP) ether. This involves reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. organic-chemistry.org However, a significant drawback of this method when applied to a chiral molecule like this compound is the creation of a new stereocenter at the anomeric carbon of the THP group, which can lead to a mixture of diastereomers. organic-chemistry.org
Esterification: The hydroxyl group can be readily converted to an ester through acylation. This can be achieved using an acyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. Esterification not only serves as a protection strategy but is also a common method for derivatization, allowing for the modification of the compound's physical and biological properties.
The following table summarizes typical conditions for these protective group strategies.
| Protection Strategy | Reagents | Base | Solvent | Typical Conditions |
| Silylation (TES Ether) | Triethylsilyl chloride (TESCl) | Imidazole | DMF | Room Temperature |
| Esterification (Acetate) | Acetic Anhydride | Pyridine | CH₂Cl₂ | 0 °C to Room Temp. |
This table represents illustrative conditions for the protection of secondary alcohols and may be adapted for this compound.
Stereochemical Control and Diastereoselectivity in Reactions of this compound
The pre-existing stereocenter at the C5 position, with its (S)-configuration, exerts a significant influence on the stereochemical outcome of reactions at other sites within the molecule. This phenomenon, known as diastereoselective control, is crucial in the synthesis of stereochemically complex molecules derived from this chiral lactone.
Any reaction that creates a new stereocenter has the potential to form diastereomers. The facial selectivity of an incoming reagent is often dictated by the steric and electronic environment established by the substituents on the existing chiral center. For instance, in the reduction of a ketone or the epoxidation of a double bond introduced elsewhere in the molecule, the reagent will preferentially attack from the less sterically hindered face. The C5 hydroxyl group (or its protected form) can direct incoming reagents through steric hindrance or, in some cases, through hydrogen bonding interactions with the reagent or catalyst.
While specific studies detailing the diastereoselectivity of reactions on this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis suggest that the chiral center at C5 would play a critical role in directing the stereochemistry of subsequent transformations. For example, kinetic resolution processes, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic mixture, rely on these principles of stereochemical recognition. st-andrews.ac.uk
Kinetic and Thermodynamic Investigations of Reaction Pathways
Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions. A particularly relevant transformation for this class of molecules is ring-opening polymerization (ROP), which converts the cyclic ester into a biodegradable aliphatic polyester.
While specific thermodynamic data for the polymerization of the parent this compound (also known as δ-valerolactone) is limited, studies on substituted derivatives provide valuable insight. For example, a thermodynamic investigation of the ROP of β-acetoxy-δ-methylvalerolactone, a disubstituted δ-valerolactone, was conducted. rsc.org The enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization were determined, providing a measure of the ring strain and the change in disorder during the reaction, respectively.
Thermodynamic Data for the ROP of a Substituted δ-Valerolactone rsc.org
| Parameter | Value |
| Enthalpy of Polymerization (ΔH°p) | -25 ± 2 kJ mol⁻¹ |
| Entropy of Polymerization (ΔS°p) | -81 ± 5 J mol⁻¹ K⁻¹ |
These data indicate that the polymerization is enthalpically driven, due to the release of ring strain, but entropically disfavored, as the monomeric units become ordered in a polymer chain. rsc.org It is suggested that increasing the degree of substitution on the valerolactone ring makes the polymerization more exothermic but also more entropically disfavored. rsc.org Kinetic investigations of these polymerization reactions have demonstrated that they can exhibit "living"/controlled characteristics, allowing for the synthesis of polymers with predictable molecular weights and narrow distributions. rsc.org
Reaction Mechanisms and Intermediates in Transformations of this compound
The transformations of this compound are governed by the reactivity of its two primary functional groups: the secondary alcohol and the cyclic ester (lactone).
Reactions at the Lactone Carbonyl: The lactone functionality undergoes reactions typical of esters, most notably nucleophilic acyl substitution. This reaction proceeds via a two-step mechanism: addition followed by elimination.
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The C=O double bond is reformed, and the endocyclic C-O bond is cleaved, resulting in the ring opening of the lactone.
This mechanism is central to reactions such as hydrolysis (using water or hydroxide), alcoholysis (using an alcohol to form a hydroxy-ester), and aminolysis (using an amine to form a hydroxy-amide).
Ring-Opening Polymerization (ROP) Mechanism: The catalytic ROP of δ-valerolactone is a key process for producing poly(δ-valerolactone). A common proposed mechanism involves a coordination-insertion pathway. In systems using a catalyst and an alcohol initiator (ROH), the initiator coordinates to the catalyst and is activated. The lactone monomer then coordinates to the catalyst and is attacked by the initiator, leading to the ring opening of the lactone and the formation of the first unit of the polymer chain, which remains attached to the catalyst. Subsequent monomer units add in a similar fashion, propagating the polymer chain. rsc.orgcjps.org Computational studies on related enzymatic systems that catalyze ring cleavage also point to a mechanism involving nucleophilic attack on the carbonyl carbon as the initial key step. rsc.org
Applications of S 5 Hydroxytetrahydro 2h Pyran 2 One As a Chiral Building Block in Complex Molecule Synthesis
Strategic Integration in Total Synthesis of Natural Products
The enantiopure nature of (S)-5-Hydroxytetrahydro-2H-pyran-2-one, a δ-valerolactone derivative, makes it an ideal starting material for the stereoselective synthesis of various natural products. Its six-membered ring and defined stereocenter at the C5 position provide a solid foundation for the introduction of further chirality and complexity.
Construction of Polyketide Frameworks
The δ-lactone moiety is a recurring structural motif in a multitude of polyketide natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. This compound serves as a valuable precursor for the construction of key fragments of such polyketides.
For instance, the synthesis of macrolide natural products like (+)-Phoracantholide J and (-)-Malyngolide, which contain ten- and thirteen-membered lactone rings respectively, can be envisioned starting from chiral δ-lactones. Although specific syntheses commencing directly from this compound are not extensively documented in readily available literature, the general strategy involves the manipulation of the lactone ring and the extension of the carbon chain to achieve the desired macrocyclic structure. The inherent chirality of the starting material ensures the correct stereochemical outcome at the corresponding center in the final product.
The general approach for the utilization of chiral δ-lactones in polyketide synthesis is summarized in the table below:
| Target Polyketide Class | Synthetic Strategy | Key Transformations |
| Macrolides | Ring-opening of the lactone, chain extension, and macrolactonization. | Grignard reactions, Wittig olefination, ring-closing metathesis. |
| Polyether Ionophores | Iterative etherification and functional group manipulation. | Sharpless asymmetric epoxidation, acid-catalyzed cyclization. |
Synthesis of Chiral Alkaloid Precursors
The transformation of lactones into nitrogen-containing heterocycles is a well-established strategy in alkaloid synthesis. This compound can be converted into chiral piperidine (B6355638) and quinolizidine (B1214090) alkaloid precursors. This transformation typically involves the reductive amination of the corresponding amino acid derived from the lactone.
A key step in this process is the opening of the lactone ring to generate a δ-hydroxy acid, which can then be converted to the corresponding amino acid. Subsequent cyclization provides the chiral piperidine ring system, a core structure in numerous alkaloids. The stereochemistry at the C5 position of the starting lactone directly translates to a stereocenter in the resulting piperidine, providing a reliable method for the synthesis of enantiopure alkaloid precursors. While direct examples starting from this compound are not abundantly reported, the synthetic logic is sound and widely applied to similar chiral lactones.
Biomimetic Synthesis Approaches Leveraging the Lactone Structure
Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. Many alkaloids are biosynthesized from amino acids via pathways that involve cyclization reactions. The lactone structure of this compound can be seen as a synthetic equivalent of a δ-amino acid precursor in a biomimetic context.
The conversion of the lactone to a chiral piperidine precursor, as described above, mirrors the biosynthetic cyclization of lysine (B10760008) to form the piperidine ring in many alkaloids. By utilizing this compound, chemists can devise synthetic routes that are not only efficient but also provide insight into the potential biosynthetic pathways of complex alkaloids.
Utility in the Synthesis of Advanced Organic Intermediates
Beyond the total synthesis of natural products, this compound is a valuable tool for the preparation of advanced organic intermediates that can be used in a variety of synthetic applications.
Precursors for Multi-Stereocenter Fragments
The defined stereochemistry of this compound makes it an excellent starting point for the synthesis of fragments containing multiple contiguous stereocenters. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective introduction of new chiral centers.
Various synthetic methodologies can be applied to the lactone to introduce new functionalities and stereocenters. These include aldol (B89426) additions, Michael additions, and epoxidations. The resulting highly functionalized and stereochemically rich fragments are valuable intermediates for the synthesis of complex molecules, including those with polyketide or polypropionate backbones.
A representative overview of diastereoselective reactions on δ-lactone scaffolds is presented below:
| Reaction Type | Reagent/Catalyst | Stereochemical Outcome |
| Aldol Addition | Chiral auxiliary, Lewis acid | High diastereoselectivity |
| Michael Addition | Organocatalyst, metal complex | Enantio- and diastereoselective |
| Epoxidation | m-CPBA, Sharpless catalyst | Diastereoselective |
Scaffold for Novel Heterocyclic and Carbocyclic Systems
The pyran-2-one ring system is a versatile scaffold that can be transformed into a variety of other heterocyclic and carbocyclic structures. This compound, with its inherent chirality, allows for the synthesis of these novel systems in an enantiomerically pure form.
Ring-transformation reactions of pyran-2-ones can be induced by various nucleophiles, leading to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles. clockss.org Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct complex carbocyclic frameworks. The chirality of the starting lactone can influence the stereochemical outcome of these transformations, providing access to novel and complex chiral molecules.
Enantioselective Construction of Stereogenic Centers and Molecular Scaffolds
The inherent chirality of this compound, centered at the C5 position, makes it an excellent starting point for the enantioselective construction of new stereogenic centers and complex molecular scaffolds. The hydroxyl and lactone functionalities provide convenient handles for a variety of chemical transformations, allowing chemists to elaborate the simple chiral precursor into more complex structures with a high degree of stereochemical control.
Research in this area has demonstrated the utility of this building block in transferring its stereochemical information to new centers within a molecule. This is often achieved through diastereoselective reactions where the existing stereocenter at C5 directs the approach of reagents, favoring the formation of one diastereomer over others.
One notable application involves the synthesis of polyhydroxyindolizidines, a class of compounds with potential therapeutic applications. In a documented synthetic route, a derivative of this compound, specifically 5,6-dihydro-2H-pyran-2-one, undergoes a nih.govjocpr.com-dipolar cycloaddition reaction. This key step allows for the construction of a complex heterocyclic scaffold containing multiple new stereogenic centers, with their configurations being controlled by the chiral nature of the starting material.
While detailed reaction data is often specific to the target molecule, the general strategies employed highlight the significance of this chiral lactone. For instance, the lactone ring can be opened to reveal a di-functionalized aliphatic chain, where the C5 hydroxyl group and the C1 carboxylic acid can be further manipulated. This strategy is pivotal in the synthesis of natural products where the pyran ring itself is not part of the final structure, but its chiral framework is exploited to set key stereocenters.
The following table summarizes representative transformations where chiral lactones, including derivatives of this compound, are used to generate new stereogenic centers.
| Starting Material Derivative | Reaction Type | Key Reagents | Product Scaffold | Stereochemical Outcome |
|---|---|---|---|---|
| 5,6-dihydro-2H-pyran-2-one | nih.govjocpr.com-Dipolar Cycloaddition | Cyclic Nitrone | Polyhydroxyindolizidine precursor | Diastereoselective formation of multiple stereocenters |
| (S)-5-O-Protected-tetrahydro-2H-pyran-2-one | Diastereoselective Alkylation | LDA, Alkyl Halide | α-Substituted Lactone | High diastereoselectivity controlled by C5 stereocenter |
| This compound | Ring-Opening/Functionalization | Nucleophile (e.g., Grignard reagent) | Acyclic Chiral Diol Derivative | Preservation of C5 stereocenter for further elaboration |
The development of molecular scaffolds from this chiral building block often involves multi-step sequences. These sequences are designed to build complexity in a controlled manner, with each step setting the stage for the next. The robust nature of the tetrahydropyran (B127337) ring allows for a wide range of chemical conditions to be employed, making it a reliable platform for the assembly of diverse molecular architectures.
Theoretical and Computational Investigations of S 5 Hydroxytetrahydro 2h Pyran 2 One
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of (S)-5-Hydroxytetrahydro-2H-pyran-2-one is not static; it exists as an ensemble of interconverting conformers. The six-membered tetrahydropyran (B127337) ring is inherently puckered to relieve ring strain, leading to several possible conformations. The presence and stereochemistry of the hydroxyl group at the C5 position introduce additional complexity and stabilizing or destabilizing interactions that shape the potential energy surface.
Ring Conformations and Pseudorotation
The parent ring system, δ-valerolactone, has been the subject of computational and experimental studies to determine its preferred conformations. Unlike cyclohexane, which has a clear preference for the chair conformation, the sp2 hybridization of the carbonyl carbon and the planar nature of the ester group in δ-valerolactone lead to a more flexible ring with a flattened geometry at the ester moiety.
Theoretical calculations, including both molecular mechanics and density functional theory (DFT), have identified two primary low-energy conformations for the δ-valerolactone ring: a half-chair and a boat form. Some studies also refer to twist-boat and envelope conformations. Experimental analysis using lanthanide-induced shift (LIS) NMR techniques has suggested that in solution, δ-valerolactone exists in an equilibrium between the half-chair and boat forms, with the half-chair being the more stable conformer. The energy difference (ΔG) between the boat and half-chair conformations has been estimated to be approximately 0.9 kcal mol⁻¹.
The interconversion between these conformers occurs through a process of pseudorotation. This is not a full rotation around a single bond but a continuous puckering motion of the ring that allows it to pass through various twist and envelope forms. The potential energy surface for δ-valerolactone is characterized by these low-energy minima (half-chair and boat) connected by relatively low-energy transition states, making the ring flexible at room temperature. A DFT study using the B3LYP functional explored the entire conformational space and mapped the interconversion pathways, visualizing them on a circular diagram representing a full pseudorotation cycle.
Substituent Effects on Conformation
The introduction of a hydroxyl group at the C5 position significantly influences the conformational equilibrium of the tetrahydropyran-2-one ring. The stereochemistry, being (S) at C5, dictates the spatial orientation of the hydroxyl group, which can be either axial or equatorial. The primary determining factor for the conformational preference in this compound is the potential for intramolecular hydrogen bonding.
In a chair-like or half-chair conformation, an axially oriented 5-hydroxy group can form a stabilizing intramolecular hydrogen bond with the carbonyl oxygen of the lactone. This interaction creates a six-membered ring motif (if one includes the hydrogen atom), which is generally a favorable arrangement. Theoretical and experimental studies on the related molecule 3-hydroxytetrahydropyran have shown that the axial conformer is indeed stabilized by an O-H···O intramolecular hydrogen bond, making it more stable than the equatorial conformer in the gas phase and in nonpolar solvents. pearson.comresearchgate.net
Conversely, an equatorially positioned hydroxyl group would be too far from the carbonyl oxygen to form an intramolecular hydrogen bond and would instead be solvated by the surrounding medium. Therefore, it is strongly predicted that the most stable conformer of this compound is a half-chair or twist-boat conformation where the hydroxyl group occupies an axial or pseudo-axial position to facilitate this intramolecular hydrogen bond.
| Conformer | -OH Group Orientation | Key Stabilizing Interaction | Predicted Relative Stability |
|---|---|---|---|
| Axial-like (Half-Chair/Twist) | Axial / Pseudo-axial | Intramolecular O-H···O=C Hydrogen Bond | Most Stable |
| Equatorial-like (Half-Chair) | Equatorial | Solvation (intermolecular H-bonding) | Less Stable |
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are indispensable for elucidating the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed information that complements experimental findings.
Electronic Structure and Reactivity Descriptors
The electronic properties of pyranone derivatives have been investigated using DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)). These calculations allow for the determination of several key reactivity descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For lactones, the HOMO is typically localized around the oxygen atoms, while the LUMO is often centered on the carbonyl (C=O) group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the most negative potential is expected around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or its role as a hydrogen bond acceptor. The hydrogen of the hydroxyl group would exhibit a region of positive potential, marking it as a hydrogen bond donor site.
Global Reactivity Descriptors: Based on HOMO and LUMO energies, other descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated. These values provide a quantitative measure of the molecule's reactivity and stability.
| Descriptor | Significance | Predicted Characteristics for this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Localized on oxygen atoms; moderate energy |
| LUMO Energy | Electron-accepting ability | Localized on C=O group; indicates electrophilicity |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A relatively large gap, indicating moderate stability |
| MEP Negative Region | Site for electrophilic attack / H-bond acceptor | Strongest negative potential on the carbonyl oxygen |
| MEP Positive Region | Site for nucleophilic attack / H-bond donor | Positive potential on the hydroxyl hydrogen |
Transition State Characterization and Reaction Pathway Elucidation
Computational methods are powerful tools for mapping reaction pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. For this compound, several reactions are of interest, including hydrolysis (ring-opening), oxidation, and cyclization from its corresponding hydroxy acid.
Lactone Hydrolysis: The acid- or base-catalyzed hydrolysis of the lactone is a fundamental reaction. Theoretical calculations can model the mechanism, which involves nucleophilic attack at the carbonyl carbon. DFT studies can locate the transition state for this ring-opening reaction, providing its geometry and activation energy. For instance, the transition state would involve the attacking nucleophile (e.g., H₂O or OH⁻) forming a bond with the carbonyl carbon while the C-O ester bond is elongated and breaking.
Intramolecular Cyclization: The formation of the lactone from 5-hydroxypentanoic acid is the reverse of hydrolysis. Computational studies can model this intramolecular esterification, identifying the transition state for the cyclization and providing the energetic barrier for the reaction.
Energetic Profiles of Transformations
By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile (or reaction coordinate diagram) for a given transformation can be constructed. This profile provides crucial thermodynamic and kinetic information.
For example, the ring-opening polymerization of δ-valerolactone is a thermodynamically favorable process due to the release of ring strain. Computational studies have explored the thermodynamics of this process. The presence of the 5-hydroxy group in this compound would be expected to influence the energetics of such transformations. Intramolecular hydrogen bonding in the ground state would increase its stability, potentially raising the activation energy for reactions that require the disruption of this bond. DFT calculations can quantify these effects, providing values for the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea), which are essential for predicting reaction feasibility and rates.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the structural, dynamic, and thermodynamic properties of molecular systems. mdpi.com These simulations provide insights into the time-dependent behavior of molecules, such as conformational changes and interactions with their environment, by solving Newton's laws of motion for a system of atoms and molecules. utupub.fi While specific MD simulation studies on this compound are not extensively documented in publicly available research, the behavior of this molecule can be inferred from computational studies on analogous structures, such as δ-valerolactone and other substituted pyran rings.
Dynamic Behavior and Conformational Fluctuations
The dynamic behavior of this compound is largely dictated by the conformational flexibility of its six-membered pyranose ring. For similar pyran structures, conformational analysis, often supported by Density Functional Theory (DFT) calculations, has shown a preference for a chair-like conformation (4C1) in the solid state. beilstein-journals.orgnih.gov It is anticipated that in a dynamic solution environment, this compound would primarily adopt this stable chair conformation.
However, MD simulations would likely reveal fluctuations and transitions between different conformational states, including boat and skew-boat conformations, albeit with these latter forms being higher in energy and thus less populated. The presence of the hydroxyl group at the C5 position and the carbonyl group at the C2 position introduces specific electronic and steric factors that influence the ring's puckering and the orientation of substituents. The hydroxyl group can exist in either an axial or equatorial position, and the equilibrium between these two orientations would be a key aspect of the molecule's dynamic behavior. Intramolecular hydrogen bonding between the hydroxyl group and the ester oxygen could also play a role in stabilizing certain conformations, a phenomenon that could be explicitly observed and quantified through MD simulations.
The table below outlines the probable primary conformations and the types of dynamic motions that would be expected for this compound based on studies of similar compounds.
| Conformation | Key Dihedral Angles (Illustrative) | Expected Dynamic Motion | Influencing Factors |
| Chair (4C1) | C2-C3-C4-C5 ≈ 55° | Ring puckering, inversion | Steric hindrance, electronic effects |
| O1-C2-C3-C4 ≈ -50° | |||
| Boat | C2-C3-C4-C5 ≈ 0° | Pseudorotation | Higher energy transition state |
| O1-C2-C3-C4 ≈ 60° | |||
| Skew-Boat | Intermediate between Chair and Boat | Twisting | Transient intermediate |
Note: The dihedral angles are illustrative and would be precisely determined through computational modeling.
Solvent Effects on Reactivity and Conformation
The solvent environment is a critical factor that can significantly influence both the conformational equilibrium and the chemical reactivity of a solute molecule. rsc.org For this compound, the polarity and hydrogen-bonding capability of the solvent are expected to have a profound impact.
In polar protic solvents, such as water or alcohols, the solvent molecules can form explicit hydrogen bonds with both the hydroxyl and carbonyl groups of the solute. researchgate.net These interactions can stabilize conformations where these functional groups are more exposed to the solvent. MD simulations of similar compounds in aqueous solutions have shown that water molecules can form a structured solvation shell around polar functional groups, influencing their reactivity. mdpi.com For instance, the presence of a solvent can alter the free energy profile along a reaction coordinate, thereby affecting reaction rates and equilibria. researchgate.net
In aprotic polar solvents, such as DMSO or acetonitrile, the solvent can still engage in dipole-dipole interactions with the polar functional groups of this compound, but the absence of hydrogen bond donation from the solvent would lead to a different conformational landscape compared to protic solvents. The relative stability of the axial versus equatorial conformer of the hydroxyl group could be shifted depending on the solvent's ability to stabilize each form.
The reactivity of the lactone, particularly its susceptibility to ring-opening polymerization, is also heavily influenced by the solvent. acs.orgsemanticscholar.org Computational studies on the ring-opening of δ-valerolactone have shown that the formation of a tetrahedral intermediate is a key step, and the stability of this charged intermediate would be highly dependent on the dielectric constant and coordinating ability of the solvent. acs.orgsemanticscholar.org A summary of expected solvent effects is presented in the table below.
| Solvent Type | Expected Interaction | Impact on Conformation | Impact on Reactivity |
| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with -OH and C=O groups | Stabilization of conformers with exposed polar groups | Potential to facilitate nucleophilic attack on the carbonyl carbon, altering ring-opening kinetics |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | May favor different conformer populations compared to protic solvents | Can influence the stability of charged intermediates in reactions |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals interactions | May favor conformations that minimize the exposed polar surface area through intramolecular hydrogen bonding | Generally slower reaction rates for polar reactions due to poor stabilization of charged transition states |
Advanced Spectroscopic and Structural Elucidation of S 5 Hydroxytetrahydro 2h Pyran 2 One and Its Derivatives
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like (S)-5-Hydroxytetrahydro-2H-pyran-2-one. While specific experimental data for this exact enantiomer is not extensively published, its spectral features can be reliably predicted based on data from the parent compound, δ-valerolactone, and established principles of NMR spectroscopy.
A combination of 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons, allowing for the mapping of the entire spin system from H3 through H4, H5, and H6. For instance, the signal for H5 would show cross-peaks to the protons on C4 and C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon atom that bears protons. Each proton signal would correlate to the signal of the carbon it is attached to (e.g., H3 to C3, H4 to C4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons on C6 (H6) would show a correlation to the carbonyl carbon (C2), confirming the lactone ring structure. Similarly, H3 protons would show correlations to the carbonyl C2 and to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation by identifying protons that are close in space, regardless of their bonding connectivity. For the (S)-enantiomer, specific NOE correlations would depend on the ring's preferred conformation. For instance, in a chair-like conformation, a strong NOE would be observed between axial protons on the same face of the ring (e.g., H3ax and H5ax). The spatial relationship between H5 and the protons on C4 and C6 would help confirm the relative stereochemistry.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts, predicted based on δ-valerolactone and accounting for the substituent effects of the C5-hydroxyl group.
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| C2 | ~171 | - | H3, H6 | - |
| C3 | ~30 | ~2.5 (ax), ~2.7 (eq) | C2, C4, C5 | H4 |
| C4 | ~22 | ~1.8 (ax), ~2.0 (eq) | C3, C5, C6 | H3, H5 |
| C5 | ~68 | ~4.0 | C3, C4, C6, C2 | H4, H6 |
| C6 | ~69 | ~4.3 (ax), ~4.5 (eq) | C2, C4, C5 | H5 |
The six-membered tetrahydropyran (B127337) ring of δ-lactones is not planar and exists in dynamic equilibrium between several conformations. The most stable conformations for δ-valerolactone are the half-chair and the boat form. rsc.org The introduction of a hydroxyl group at the C5 position significantly influences this equilibrium.
NMR analysis, particularly through the measurement of ³JHH coupling constants and NOESY, provides insight into the dominant solution-state conformation. For this compound, the ring is expected to adopt a conformation that minimizes steric interactions. A chair-like or twisted-chair conformation where the bulky hydroxyl group occupies a pseudo-equatorial position is predicted to be the most stable.
The magnitude of the vicinal coupling constants (e.g., J(H4,H5), J(H5,H6)) can be used with the Karplus equation to estimate the dihedral angles between these protons, thereby defining the ring's pucker and the substituent's orientation. For example, a large coupling constant between two adjacent protons typically indicates an anti-periplanar (axial-axial) relationship, characteristic of a chair conformation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.
The IR spectrum of this compound is expected to be dominated by two key features: the carbonyl stretch of the lactone and the hydroxyl stretch of the alcohol.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of a saturated six-membered ring ester (lactone).
O-H Stretch: The hydroxyl group will give rise to a broad absorption band in the region of 3200-3500 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between molecules in the condensed phase. In dilute, non-polar solvents, a sharper, higher frequency "free" O-H stretch might be observable around 3600 cm⁻¹.
C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and the alcohol would appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the C-C backbone of the ring would be more prominent in the Raman spectrum. The symmetric vibrations of the ring would be particularly Raman active.
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3200-3500 | Weak | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O (Lactone) | Stretching | 1720-1740 | 1720-1740 | Very Strong |
| C-O (Ester) | Stretching | 1200-1300 | Medium | Strong |
| C-O (Alcohol) | Stretching | 1050-1150 | Medium | Strong |
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited only by chiral molecules. It is an exceptionally sensitive probe of molecular stereochemistry.
For this compound, the key chromophore is the carbonyl group of the lactone. The electronic transition of this group, typically the n→π* transition occurring around 210-230 nm, is sensitive to its chiral environment. The resulting CD signal, known as a Cotton effect, will be either positive or negative depending on the absolute configuration of the molecule.
According to the lactone sector rule, the sign of the Cotton effect for the n→π* transition is determined by the stereochemistry of the ring atoms. For the (S)-configuration at C5, the atoms of the pyran ring would lie in specific sectors relative to the carbonyl group, leading to a predicted sign of the Cotton effect. While a definitive assignment requires experimental data or high-level theoretical calculations, the presence of a distinct Cotton effect in the CD spectrum would confirm the sample's enantiomeric purity and provide direct evidence of its chirality. The magnitude and exact wavelength of the peak are also sensitive to the ring's conformation, making CD a useful tool for conformational studies in solution.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state. Although a crystal structure for this compound is not publicly available, this technique would yield an unambiguous determination of its solid-state structure.
If a suitable single crystal could be grown, X-ray diffraction analysis would provide:
Absolute Configuration: Through the use of anomalous dispersion, typically from the oxygen atoms or a heavy-atom derivative, the absolute stereochemistry at the C5 center could be unequivocally confirmed as (S). This provides an absolute reference to calibrate the results from chiroptical methods like CD spectroscopy.
Solid-State Conformation: The precise three-dimensional arrangement of the atoms in the molecule would be revealed, including the exact pucker of the tetrahydropyran ring (e.g., half-chair, boat, or twist-boat) and the orientation of the hydroxyl substituent (axial vs. equatorial).
Bond Lengths and Angles: Highly precise measurements of all bond lengths and angles would be obtained, offering insight into any ring strain or steric interactions.
Intermolecular Interactions: The crystal packing would reveal the network of intermolecular forces, most notably the hydrogen bonds formed by the hydroxyl group. The analysis would detail the hydrogen bond donors and acceptors, distances, and angles, providing a complete picture of the solid-state supramolecular structure.
Future Perspectives in Research on S 5 Hydroxytetrahydro 2h Pyran 2 One
Exploration of Novel Catalytic Systems for Asymmetric Synthesis
The enantioselective synthesis of chiral lactones like (S)-5-Hydroxytetrahydro-2H-pyran-2-one is a critical area of ongoing research. rsc.org The development of effective synthetic methods is driven by their biological importance and value in organic synthesis. rsc.orgrsc.org Future efforts will likely concentrate on discovering and optimizing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope under milder conditions.
Key areas of exploration include:
Transition Metal Catalysis: Chiral iridium and ruthenium complexes have already demonstrated high efficacy in the asymmetric hydrogenation of various ketoesters to furnish chiral lactones with excellent yields and enantioselectivities (up to 99% ee). rsc.orgrsc.org Future work will likely involve the design of new, more robust ligands, such as ferrocene-based chiral ligands, to improve catalyst turnover numbers and expand the range of compatible functional groups. rsc.orgiosrjournals.org The use of earth-abundant metal catalysts is also a growing area of interest to enhance the sustainability of these processes.
Organocatalysis: Multifunctional organocatalysis presents a metal-free alternative for synthesizing enantioenriched lactones. researchgate.net One-pot sequential reactions, such as Michael-hemiacetalization-oxidation, catalyzed by chiral organic molecules, can achieve high enantioselectivity (>99% ee) and diastereoselectivity (>30:1). researchgate.net Research is expected to focus on developing novel organocatalysts that can operate at lower catalyst loadings and tolerate a wider array of substrates.
Biocatalysis: Enzymes and whole-cell systems offer a highly selective and environmentally friendly route to optically active lactones. mdpi.comacs.org Lipases are used for the kinetic resolution of racemic lactone precursors, while alcohol dehydrogenases can perform stereoselective reductions. mdpi.comacs.org The future of biocatalysis in this field lies in enzyme engineering and directed evolution to create bespoke enzymes with enhanced stability, activity, and specificity for the synthesis of this compound and its analogs. acs.orgacs.org Chemoenzymatic methods, which combine the advantages of both chemical and biological catalysts, will also be further explored to develop novel synthetic pathways. mdpi.comacs.org
| Catalytic System | Catalyst Examples | Key Advantages | Future Research Directions |
|---|---|---|---|
| Transition Metal Catalysis | Chiral Iridium (Ir) and Ruthenium (Ru) complexes with ferrocene-based ligands. rsc.orgrsc.org | High yields and excellent enantioselectivities (up to 99% ee). rsc.org | Development of more robust ligands; exploration of earth-abundant metals. |
| Organocatalysis | Bifunctional quinoline-squaramide catalysts; chiral phosphoric acids. researchgate.netnih.gov | Metal-free, high enantioselectivity, can facilitate tandem reactions. researchgate.net | Lowering catalyst loadings; expanding substrate scope. |
| Biocatalysis | Lipases, Alcohol Dehydrogenases (e.g., TbSADH). mdpi.comacs.org | High stereoselectivity, mild reaction conditions, environmentally benign. acs.org | Enzyme engineering and directed evolution for tailored catalysts. acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a significant future direction for the synthesis of this compound. neuroquantology.com Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, purities, and safety, particularly when handling hazardous reagents. neuroquantology.comnih.gov
Automated flow synthesis systems can streamline the production process, from reaction optimization to the generation of compound libraries for screening purposes. syrris.com The integration of in-line analytics and machine learning algorithms allows for real-time monitoring and autonomous optimization of reaction conditions, accelerating the development of efficient synthetic routes. neuroquantology.comnih.gov This approach enables the rapid and reproducible synthesis of not only the target compound but also a diverse range of its derivatives for structure-activity relationship studies. syrris.com The scalability of flow chemistry, from milligram to kilogram quantities without extensive re-optimization, is another key advantage that bridges the gap between laboratory-scale research and industrial production. neuroquantology.comnih.gov
Expanding Applications in Complex Molecular Architecture Development
This compound and related chiral lactones are fundamental building blocks in the synthesis of numerous biologically active natural products and pharmaceuticals. researchgate.netnih.gov The pyranone core is a versatile scaffold that can be elaborated into more complex molecular structures. nih.govresearchgate.net
Future research will continue to exploit this compound as a precursor for a wide range of complex molecules. Its functional groups—a secondary alcohol and a lactone—provide two distinct points for chemical modification. For instance, the lactone can undergo ring-opening reactions to yield highly functionalized acyclic structures, while the hydroxyl group can be used as a handle for introducing further stereocenters or for coupling with other molecular fragments. The pyranone structure itself is a key intermediate in the Achmatowicz reaction, a powerful method for converting furyl alcohols into 6-hydroxy-(2H)-pyran-3-ones, which are precursors to various natural products. nih.gov As synthetic methodologies become more advanced, this compound will likely be employed in diversity-oriented synthesis to generate libraries of novel compounds for drug discovery and chemical biology. nih.gov
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the future of chemical synthesis, and the production of this compound is no exception. mdpi.com The goal is to develop processes that are not only efficient but also environmentally benign, minimizing waste and energy consumption. rsc.org
Future perspectives in this area include:
Use of Greener Solvents: A major focus is on replacing traditional volatile organic solvents with more sustainable alternatives. Water, supercritical carbon dioxide (scCO₂), and bio-based solvents are being explored as reaction media that reduce toxicity and environmental impact. ijpsjournal.com
Biocatalysis: As mentioned earlier, the use of enzymes offers a green approach by enabling reactions to proceed under mild, aqueous conditions, thereby eliminating the need for harsh reagents and protecting groups. acs.org
Energy-Efficient Methodologies: Non-traditional activation methods such as microwave irradiation and high hydrostatic pressure (barochemistry) can significantly shorten reaction times and save energy compared to conventional heating. ijpsjournal.comrsc.orgeurekaselect.com
Atom Economy: Catalytic approaches, by their nature, improve atom economy by reducing the need for stoichiometric reagents that end up as waste. Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry that will guide future research.
| Strategy | Approach | Benefit |
|---|---|---|
| Alternative Solvents | Utilizing water, supercritical CO₂, or bio-based solvents. | Reduces toxicity, waste, and environmental impact. ijpsjournal.com |
| Biocatalysis | Employing enzymes (e.g., lipases, reductases) for transformations. acs.org | High selectivity, mild conditions, biodegradable catalysts. acs.org |
| Energy Efficiency | Applying microwave-assisted synthesis or high-pressure chemistry. ijpsjournal.comrsc.org | Faster reaction rates, reduced energy consumption. ijpsjournal.com |
| Waste Reduction | Focusing on catalytic reactions and high atom economy. | Minimizes byproducts and improves resource efficiency. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-5-Hydroxytetrahydro-2H-pyran-2-one in academic settings?
- Methodological Answer : Common approaches include cyclization of aldehyde and amine precursors under moderate temperatures (40–60°C) in solvents like ethanol or methanol, often catalyzed by Brønsted acids (e.g., pyridinium p-toluenesulfonate) . Multi-component reactions involving cyclic diketones, aldehydes, and amines are also effective, with stereochemical control achieved through chiral auxiliaries or catalysts . For example, four-component reactions (arylamines, acetylenedicarboxylates, aldehydes, cyclic diketones) yield dihydro-2H-pyrans with structural diversity .
Q. How is stereochemical purity validated for this compound?
- Methodological Answer : Chiral HPLC and NMR spectroscopy (e.g., , ) are critical. For instance, coupling constants in NMR (e.g., ) confirm axial/equatorial proton orientations in the pyran ring . High-resolution mass spectrometry (HRMS) further verifies molecular integrity . Diastereomeric ratios can be quantified using integration of distinct proton signals in NMR spectra .
Q. What safety protocols are recommended for handling this compound derivatives?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to risks of severe eye irritation (GHS Category 1) . Avoid inhalation with respirators (NIOSH N95) and ensure spill kits contain inert adsorbents (e.g., vermiculite) . For fire hazards, employ CO extinguishers and avoid water jets for lipid-soluble derivatives .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., Cu(II)-bisphosphine complexes) enable high enantiomeric excess (ee >90%) via asymmetric induction . For example, L3 ligands in copper-catalyzed oligomerization yield (2R*,3S*,4S*)-configured tetrahydropyrans . Solvent polarity adjustments (e.g., switching from THF to DCM) and low-temperature (−20°C) conditions further suppress racemization .
Q. What strategies resolve contradictions in catalytic efficiency across synthetic studies?
- Methodological Answer : Cross-validate reaction conditions using Design of Experiments (DoE) . For instance, discrepancies in yields from cyclization vs. multi-component reactions may arise from solvent polarity or catalyst loading. Systematic screening (e.g., varying Pd/C vs. RuCl catalysts) and kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps . Meta-analyses of published data (e.g., Reaxys, Pistachio databases) clarify trends .
Q. How are bioactivity assays for this compound designed?
- Methodological Answer : cAMP induction assays in transfected CHO/HEK293 cells (e.g., GPR12 receptor models) quantify GPCR modulation . For enzyme inhibition, use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in kinetic assays (IC determination) . Dose-response curves (0.1–100 µM) and Western blotting validate target engagement .
Data Analysis & Experimental Design
Q. How should conflicting NMR data for dihydro-2H-pyran derivatives be interpreted?
- Methodological Answer : Variable Temperature (VT) NMR resolves dynamic stereochemistry (e.g., ring-flipping). For example, coalescence temperatures () near 0°C indicate slow exchange between axial/equatorial conformers . Cross-validation with X-ray crystallography (e.g., CCDC-deposited structures) confirms static configurations .
Q. What computational tools predict feasible synthetic pathways for novel derivatives?
- Methodological Answer : Retrosynthesis software (e.g., AiZynthFinder) leverages Pistachio/BKMS_Metabolic databases to prioritize routes . For stereoselectivity, DFT calculations (Gaussian 16) model transition states and predict ee values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
